molecular formula C21H21NO3 B11253366 3-[5-(4-methoxyphenyl)furan-2-yl]-N-(3-methylphenyl)propanamide

3-[5-(4-methoxyphenyl)furan-2-yl]-N-(3-methylphenyl)propanamide

Cat. No.: B11253366
M. Wt: 335.4 g/mol
InChI Key: MTXAXVLZOJDGGD-UHFFFAOYSA-N
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Description

3-[5-(4-methoxyphenyl)furan-2-yl]-N-(3-methylphenyl)propanamide is an organic compound that features a furan ring substituted with a methoxyphenyl group and a propanamide moiety attached to a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-methoxyphenyl)furan-2-yl]-N-(3-methylphenyl)propanamide typically involves several key steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts under acidic conditions to form the furan ring.

    Substitution with Methoxyphenyl Group: The furan ring is then substituted with a 4-methoxyphenyl group using a Friedel-Crafts acylation reaction.

    Formation of Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amide coupling reaction, where the furan derivative reacts with 3-methylphenylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely be optimized for scale, involving continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation would also be implemented to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can target the carbonyl group in the propanamide moiety, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-[5-(4-methoxyphenyl)furan-2-yl]-N-(3-methylphenyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies might focus on its anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its structural features might impart desirable characteristics like thermal stability or resistance to degradation.

Mechanism of Action

The mechanism by which 3-[5-(4-methoxyphenyl)furan-2-yl]-N-(3-methylphenyl)propanamide exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an anti-inflammatory agent, it might inhibit enzymes like cyclooxygenase (COX), reducing the production of pro-inflammatory mediators. The furan ring and methoxyphenyl group could play crucial roles in binding to the active site of the enzyme, while the propanamide moiety might enhance the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-[5-(4-hydroxyphenyl)furan-2-yl]-N-(3-methylphenyl)propanamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-[5-(4-chlorophenyl)furan-2-yl]-N-(3-methylphenyl)propanamide: Similar structure but with a chlorine atom instead of a methoxy group.

    3-[5-(4-methylphenyl)furan-2-yl]-N-(3-methylphenyl)propanamide: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 3-[5-(4-methoxyphenyl)furan-2-yl]-N-(3-methylphenyl)propanamide can significantly influence its chemical reactivity and biological activity. Methoxy groups are known to be electron-donating, which can affect the compound’s interaction with various targets and its overall stability. This makes it distinct from its analogs with different substituents.

Properties

Molecular Formula

C21H21NO3

Molecular Weight

335.4 g/mol

IUPAC Name

3-[5-(4-methoxyphenyl)furan-2-yl]-N-(3-methylphenyl)propanamide

InChI

InChI=1S/C21H21NO3/c1-15-4-3-5-17(14-15)22-21(23)13-11-19-10-12-20(25-19)16-6-8-18(24-2)9-7-16/h3-10,12,14H,11,13H2,1-2H3,(H,22,23)

InChI Key

MTXAXVLZOJDGGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)OC

Origin of Product

United States

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